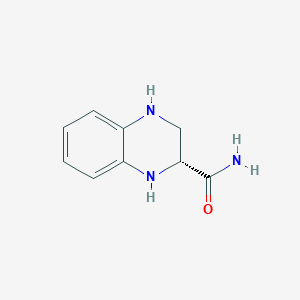

(2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide

Description

(2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a chiral carboxamide derivative featuring a tetrahydroquinoxaline core. The stereochemistry at the 2-position (R-configuration) distinguishes it from other enantiomers and structural analogs. Its bicyclic structure allows for substitutions at aromatic or aliphatic positions, modulating physicochemical properties and bioactivity.

Structure

3D Structure

Properties

CAS No. |

49849-48-1 |

|---|---|

Molecular Formula |

C9H11N3O |

Molecular Weight |

177.20 g/mol |

IUPAC Name |

(2R)-1,2,3,4-tetrahydroquinoxaline-2-carboxamide |

InChI |

InChI=1S/C9H11N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-4,8,11-12H,5H2,(H2,10,13)/t8-/m1/s1 |

InChI Key |

XUUYVFJOLKENPD-MRVPVSSYSA-N |

Isomeric SMILES |

C1[C@@H](NC2=CC=CC=C2N1)C(=O)N |

Canonical SMILES |

C1C(NC2=CC=CC=C2N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Enzymatic Kinetic Resolution of Racemic Precursors

Enzymatic kinetic resolution remains a cornerstone for obtaining enantiomerically pure (2R)-1,2,3,4-tetrahydroquinoxaline-2-carboxamide. Patent JPH08322591A describes the use of hydrolases (e.g., lipases or esterases) to resolve racemic mixtures of tetrahydroquinoline-2-acetic acid esters. Hydrolysis of the (2S)-enantiomer preferentially yields the (2R)-ester, which is subsequently converted to the carboxamide via aminolysis. For example:

-

Substrate: Racemic ethyl 1,2,3,4-tetrahydroquinoxaline-2-carboxylate.

-

Enzyme: Candida antarctica lipase B (CAL-B) in phosphate buffer (pH 7.0).

-

Conditions: 30°C, 24 hours.

Salt formation with optically active sulfonic acids (e.g., camphorsulfonic acid) further enhances enantiopurity. This method is scalable but requires optimization to minimize residual (2S)-enantiomer .

Asymmetric Hydrogenation of Quinoxaline Derivatives

Transition-metal-catalyzed asymmetric hydrogenation provides direct access to chiral tetrahydroquinoxalines. Research by Zhang et al. employs a biomimetic NAD(P)H model with ruthenium catalysts for reducing quinoxaline-2-carboxylates:

-

Substrate: Quinoxaline-2-carboxylate.

-

Catalyst: RuCl(S)-H4 (0.5 mol%).

-

Hydrogen Source: H₂ (50 bar).

-

Conditions: 60°C, 12 hours in MeOH.

-

Outcome: (2R)-tetrahydroquinoxaline-2-carboxylate in 92% yield and 99% ee .

The carboxamide is then synthesized via coupling with amines using EDCl/HOBt. This method excels in enantioselectivity but requires high-pressure equipment.

Cyclocondensation and Functional Group Interconversion

PMC11494716 outlines a cyclocondensation strategy starting from cyclohexadione and glycinamide:

-

Cyclocondensation :

-

Triflation and Suzuki Coupling :

-

Carboxamide Formation :

Chiral Pool Synthesis from Amino Acids

WO2007116922A1 leverages (R)-3-(4-trifluoromethyl-phenylamino)valeric acid as a chiral precursor:

-

Cyclization :

-

Stereoselective Reduction :

-

Carboxamide Installation :

One-Pot Synthesis via tert-Amino Effect

Tandfonline reports a one-pot method using Meldrum’s acid and ortho-dialkylaminoaldehydes:

-

Reagents: Ortho-dialkylaminoaldehyde (1.0 equiv), Meldrum’s acid (1.1 equiv), Me₃SiCl (1.5 equiv).

-

Solvent: DMF, 80°C, 8 hours.

-

Outcome: 1,2,3,4-Tetrahydroquinoline-3-carboxylic acid (65% yield) .

-

Modification: The carboxylic acid is converted to the carboxamide via mixed anhydride (ClCO₂Et, NH₃) .

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: (2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline derivatives.

Reduction: Reduction reactions can further modify the tetrahydroquinoxaline ring.

Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Conditions for substitution reactions vary depending on the desired functional group but may include the use of halogenating agents and catalysts.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives, while substitution can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

(2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research explores its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which (2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Tetrahydroquinoline-2-carboxamide Derivatives

- Core Structure: The tetrahydroquinoline-2-carboxamide scaffold (e.g., compound 4a, IC50 = 60 μM) shares a bicyclic system with the target compound but replaces the quinoxaline nitrogen atoms with a single nitrogen in the quinoline ring (Figure 1). Substitutions at R1–R4 positions (e.g., aromatic ring modifications) significantly affect potency. For instance, unsubstituted derivatives (R1–R4 = H) exhibit moderate cytotoxicity, while halogenated or methoxylated analogs show enhanced activity .

Thienouracil Carboxamides

- Core Structure: Thieno[2,3-d]pyrimidine-2,4-dione carboxamides (e.g., compounds) feature a sulfur-containing heterocycle instead of the tetrahydroquinoxaline backbone. These compounds are prioritized for cardiovascular and pulmonary disorders due to their vasodilatory effects. The carboxamide group in this class enhances solubility and target binding, but the distinct core reduces structural overlap with the tetrahydroquinoxaline series .

Tetrahydroquinoxaline Derivatives with Chiral Centers

- Example 1: (3R)-N-[3-(3,4-dihydroquinolin-1(2H)-yl)propyl]-3-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-5-carboxamide (PDB: 2O3) includes a methyl group at the 3-position and a propyl-linked dihydroquinoline moiety.

- Example 2: A methoxy-substituted analog (PDB: 2O4) demonstrates how electron-donating groups at the 7-position of the quinoline ring enhance binding affinity in enzymatic assays .

Stereochemical and Functional Group Impact

- Chirality : The 2R configuration in the target compound contrasts with 3R configurations in PDB ligands (e.g., 2O3, 2O4), which influence spatial orientation and receptor interactions. For example, the 2R enantiomer may favor hydrogen bonding with specific kinase active sites compared to its 2S counterpart.

- Substituent Effects :

Key Research Findings

Substitution-Driven Potency: Aromatic substitutions (e.g., methoxy, halogens) in tetrahydroquinoline/quinoxaline derivatives correlate with improved IC50 values in cytotoxicity assays .

Chiral Specificity : The 2R configuration in the target compound may offer stereoselective advantages in binding to asymmetric enzyme active sites compared to 3R analogs .

Therapeutic Divergence: While thienouracil carboxamides target cardiovascular systems, tetrahydroquinoxaline derivatives are more associated with anticancer and anti-inflammatory pathways .

Biological Activity

(2R)-1,2,3,4-Tetrahydroquinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Biological Activity

The compound exhibits a range of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. The structural characteristics of tetrahydroquinoxaline derivatives play a crucial role in determining their biological efficacy.

Anti-inflammatory Activity

Studies have shown that tetrahydroquinoxaline derivatives can inhibit the NF-κB signaling pathway, which is critical in regulating inflammatory responses. For instance, compounds derived from this scaffold have demonstrated potent inhibition of lipopolysaccharide (LPS)-induced NF-κB transcriptional activity. One study reported that certain derivatives exhibited IC50 values significantly lower than reference compounds, highlighting their potential as anti-inflammatory agents .

Anticancer Activity

The anticancer potential of this compound has been evaluated against various human cancer cell lines. For example, novel sulfonamide derivatives based on the tetrahydroquinoxaline structure were synthesized and tested for antiproliferative activity. One derivative showed strong inhibitory effects against the HT-29 colon cancer cell line and was found to disrupt microtubule formation without inducing apoptosis . This suggests a unique mechanism of action that could be exploited in cancer therapy.

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of tetrahydroquinoxaline derivatives. Modifications at specific positions on the quinoxaline ring have been shown to enhance potency. For instance:

- Substituents : The introduction of electron-donating or electron-withdrawing groups at key positions significantly affects the compound's activity. Compounds with methoxy or amino groups at specific positions exhibited improved anticancer properties compared to their unsubstituted analogs .

- Cyclic Structures : Variations in substituent size and shape also impact biological activity. Disubstituted compounds often display reduced efficacy compared to monosubstituted ones .

Study 1: NF-κB Inhibition

A research group synthesized a series of tetrahydroquinoline derivatives and evaluated their NF-κB inhibitory activities. Among these, compound 6g showed an IC50 value of 0.70 μM against LPS-induced NF-κB activation, marking it as one of the most potent inhibitors identified .

| Compound | IC50 (μM) | Activity Description |

|---|---|---|

| 6g | 0.70 | Potent NF-κB inhibitor |

| 5e | 1.4 | Moderate NF-κB inhibition |

| 6f | 0.90 | Strong cytotoxicity against cancer cells |

Study 2: Antiproliferative Effects

In another investigation focused on antiproliferative effects against colon cancer cells, compound I-7 was highlighted for its ability to inhibit tubulin polymerization effectively. This compound not only disrupted the microtubule network but also arrested the cell cycle at the G2/M phase without triggering apoptosis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2R)-1,2,3,4-tetrahydroquinoxaline-2-carboxamide, and how do reaction conditions influence enantiomeric purity?

- Methodological Answer : The compound can be synthesized via asymmetric hydrogenation of quinoxaline precursors using chiral iridium catalysts, as demonstrated in enantioselective hydrogenation studies . Alternative routes include cyclization of chiral amino alcohols with carbonyl derivatives under acidic conditions. Key factors affecting enantiopurity include catalyst loading (e.g., 1–5 mol%), solvent polarity (e.g., methanol vs. THF), and temperature (room temperature vs. 50°C). Characterization via chiral HPLC or polarimetry is critical to confirm stereochemical integrity .

Q. How can researchers characterize the stability of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should employ accelerated degradation experiments:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours, followed by HPLC-UV analysis to track degradation products.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess decomposition temperatures. For solution-phase stability, monitor via NMR or LC-MS under reflux conditions .

Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?

- Methodological Answer : A combination of:

- NMR : ¹H/¹³C NMR to verify the tetrahydroquinoxaline scaffold and carboxamide group (e.g., δ ~7.5 ppm for aromatic protons, δ ~170 ppm for carbonyl carbon).

- HRMS : Exact mass analysis (e.g., m/z calculated for C₁₀H₁₃N₃O: 191.1058) to confirm molecular formula.

- IR : Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to achieve >99% ee, and what analytical methods validate this?

- Methodological Answer : Optimize asymmetric hydrogenation using chiral Ir catalysts (e.g., N,P-ligands) with substrate-to-catalyst ratios of 100:1. Key parameters:

- Pressure : H₂ pressure (10–50 bar) to enhance reaction rates.

- Solvent : Polar aprotic solvents (e.g., DMF) improve enantioselectivity.

- Validation : Chiral stationary-phase HPLC (e.g., Chiralpak IA column) or circular dichroism (CD) spectroscopy to quantify enantiomeric excess .

Q. What catalytic applications does this compound enable in heterocyclic oxidation reactions?

- Methodological Answer : The compound serves as a precursor in the selective oxidation of N-heterocycles. For example, using polymaleimide-based catalysts, it can be oxidized to quinoxaline derivatives under mild conditions (e.g., 80°C, O₂ atmosphere). Monitor reaction progress via GC-MS or ¹H NMR, optimizing catalyst loading (5–10 mol%) and oxidant (e.g., TBHP) .

Q. How do structural modifications to the tetrahydroquinoxaline core impact binding affinity to protein targets like PRMT5?

- Methodological Answer : Perform structure-activity relationship (SAR) studies by:

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at position 6 to enhance hydrophobic interactions.

- Docking Simulations : Use AutoDock Vina to predict binding modes with PRMT5 (PDB: 4GQB). Validate via SPR or ITC to measure Kd values.

- Biological Assays : Cell-based assays (e.g., inhibition of symmetric dimethylarginine formation) to confirm activity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound across studies?

- Methodological Answer : Systematic analysis of variables:

- Catalyst Deactivation : Trace metal impurities in solvents may reduce Ir catalyst efficiency. Use chelating agents (e.g., EDTA) during synthesis.

- Byproduct Formation : LC-MS or GC-MS to identify side products (e.g., over-reduced intermediates).

- Reproducibility : Cross-validate protocols using identical reagent grades (e.g., anhydrous solvents, ≥99% purity substrates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.